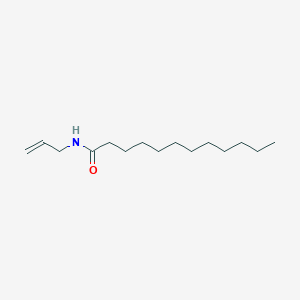![molecular formula C24H20N4O5S B14004294 N-[4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]phenyl]sulfonylacetamide CAS No. 58789-55-2](/img/structure/B14004294.png)
N-[4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]phenyl]sulfonylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETAMIDE,N-[[4-[[(3,5-DIOXO-1,2-DIPHENYL-4-PYRAZOLIDINYL)METHYLENE]AMINO]PHENYL]SULFONYL]- is a complex organic compound with the molecular formula C24H20N4O5S and a molecular weight of 476.504 g/mol . This compound is characterized by its intricate structure, which includes a pyrazolidinyl core, phenyl groups, and a sulfonylacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of ACETAMIDE,N-[[4-[[(3,5-DIOXO-1,2-DIPHENYL-4-PYRAZOLIDINYL)METHYLENE]AMINO]PHENYL]SULFONYL]- involves multiple steps. One common synthetic route includes the reaction of 3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl with a suitable amine to form the intermediate, which is then reacted with a sulfonyl chloride derivative to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Chemical Reactions Analysis
ACETAMIDE,N-[[4-[[(3,5-DIOXO-1,2-DIPHENYL-4-PYRAZOLIDINYL)METHYLENE]AMINO]PHENYL]SULFONYL]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
ACETAMIDE,N-[[4-[[(3,5-DIOXO-1,2-DIPHENYL-4-PYRAZOLIDINYL)METHYLENE]AMINO]PHENYL]SULFONYL]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of ACETAMIDE,N-[[4-[[(3,5-DIOXO-1,2-DIPHENYL-4-PYRAZOLIDINYL)METHYLENE]AMINO]PHENYL]SULFONYL]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Similar compounds to ACETAMIDE,N-[[4-[[(3,5-DIOXO-1,2-DIPHENYL-4-PYRAZOLIDINYL)METHYLENE]AMINO]PHENYL]SULFONYL]- include other sulfonylacetamide derivatives and pyrazolidinyl compounds. These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and biological activities. For example, compounds like N-(2,5-dioxo-1-phenethyl-4-trifluoromethylimidazolidin-4-yl)-acetamide exhibit different reactivity and applications due to the presence of trifluoromethyl and imidazolidinyl groups .
Properties
CAS No. |
58789-55-2 |
|---|---|
Molecular Formula |
C24H20N4O5S |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-[4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]phenyl]sulfonylacetamide |
InChI |
InChI=1S/C24H20N4O5S/c1-17(29)26-34(32,33)21-14-12-18(13-15-21)25-16-22-23(30)27(19-8-4-2-5-9-19)28(24(22)31)20-10-6-3-7-11-20/h2-16,22H,1H3,(H,26,29) |
InChI Key |
LQSAXIRLQXZPPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=CC2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B14004260.png)




![4-[(4-Chlorophenyl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B14004282.png)



